molecular formula C14H14N2O2 B4062686 4-methoxy-N-methyl-3-pyridin-3-ylbenzamide

4-methoxy-N-methyl-3-pyridin-3-ylbenzamide

Cat. No.: B4062686
M. Wt: 242.27 g/mol
InChI Key: VSQXLLJPZVZXCG-UHFFFAOYSA-N
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Description

4-methoxy-N-methyl-3-pyridin-3-ylbenzamide is an organic compound that features a benzamide core with a methoxy group at the 4-position, a methyl group at the nitrogen atom, and a pyridin-3-yl substituent at the 3-position of the benzene ring

Scientific Research Applications

4-methoxy-N-methyl-3-pyridin-3-ylbenzamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-methyl-3-pyridin-3-ylbenzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with methylamine to yield 4-methoxy-N-methylbenzamide.

    Introduction of the Pyridin-3-yl Group: The pyridin-3-yl group can be introduced via a Suzuki-Miyaura cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-methyl-3-pyridin-3-ylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents such as ceric ammonium nitrate.

    Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Ceric ammonium nitrate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 4-hydroxy-N-methyl-3-pyridin-3-ylbenzamide.

    Reduction: 4-methoxy-N-methyl-3-pyridin-3-ylbenzylamine.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-methoxy-N-methyl-3-pyridin-3-ylbenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and pyridin-3-yl groups can enhance binding affinity and specificity to the target molecules .

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-methyl-3-(2-pyridinyl)benzamide: Similar structure but with a pyridin-2-yl group.

    4-methoxy-N-methyl-3-(4-pyridinyl)benzamide: Similar structure but with a pyridin-4-yl group.

    4-methoxy-N-methyl-3-(3-pyridinyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide.

Uniqueness

4-methoxy-N-methyl-3-pyridin-3-ylbenzamide is unique due to the specific positioning of the methoxy, methyl, and pyridin-3-yl groups, which can influence its chemical reactivity and biological activity. This unique arrangement can result in distinct interactions with molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

4-methoxy-N-methyl-3-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-15-14(17)10-5-6-13(18-2)12(8-10)11-4-3-7-16-9-11/h3-9H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQXLLJPZVZXCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)OC)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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